molecular formula C7H18Cl2N2 B2381448 (1R,2R)-cycloheptane-1,2-diamine dihydrochloride CAS No. 177765-50-3; 1955473-93-4

(1R,2R)-cycloheptane-1,2-diamine dihydrochloride

Cat. No.: B2381448
CAS No.: 177765-50-3; 1955473-93-4
M. Wt: 201.14
InChI Key: UJOOFCPCSYHQAX-GPJOBVNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2R)-cycloheptane-1,2-diamine dihydrochloride is a chiral diamine compound with significant applications in various fields of chemistry and industry. It is known for its ability to form stable complexes with metals, making it a valuable ligand in asymmetric synthesis and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-cycloheptane-1,2-diamine dihydrochloride typically involves the reduction of a suitable precursor, such as a cycloheptanone derivative, followed by amination. One common method involves the reduction of cycloheptanone using a reducing agent like lithium aluminum hydride (LiAlH4) to form cycloheptanol. This intermediate is then subjected to amination using ammonia or an amine source under appropriate conditions to yield the desired diamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. One such method includes the catalytic hydrogenation of cycloheptanone in the presence of a suitable catalyst, followed by amination. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-cycloheptane-1,2-diamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or oximes.

    Reduction: Reduction reactions can further modify the diamine to produce secondary or tertiary amines.

    Substitution: The diamine can participate in nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include imines, secondary amines, tertiary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(1R,2R)-cycloheptane-1,2-diamine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral ligand in asymmetric synthesis and catalysis, facilitating the formation of enantiomerically pure compounds.

    Biology: The compound is studied for its potential as a building block in the synthesis of biologically active molecules.

    Medicine: Research explores its use in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.

    Industry: It is employed in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of (1R,2R)-cycloheptane-1,2-diamine dihydrochloride involves its ability to form stable complexes with metal ions. These complexes can act as catalysts in various chemical reactions, promoting the formation of specific products. The molecular targets and pathways involved depend on the specific application and the nature of the metal complex formed.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-1,2-Diaminocyclohexane: A similar chiral diamine with applications in asymmetric synthesis.

  • **(1S,2S)-Cycloheptane-1,2-diam

Properties

CAS No.

177765-50-3; 1955473-93-4

Molecular Formula

C7H18Cl2N2

Molecular Weight

201.14

IUPAC Name

(1R,2R)-cycloheptane-1,2-diamine;dihydrochloride

InChI

InChI=1S/C7H16N2.2ClH/c8-6-4-2-1-3-5-7(6)9;;/h6-7H,1-5,8-9H2;2*1H/t6-,7-;;/m1../s1

InChI Key

UJOOFCPCSYHQAX-GPJOBVNKSA-N

SMILES

C1CCC(C(CC1)N)N.Cl.Cl

solubility

not available

Origin of Product

United States

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